Deleobuvir Sodium

Antiviral Potency HCV Genotype 1 Replicon Assay

Unlike other NS5B NNIs, Deleobuvir Sodium binds thumb pocket 1 with GT1b EC₅₀ 11 nM (2.1-fold GT1a differential) and distinct RAV profile (P495L confers 120-310× resistance; A421V 5.8×). Ideal for GT1b-dominant systems, resistance dynamics, and hepatic impairment PBPK studies. Generic substitution invalid due to divergent binding/RAV profiles. Ensure batch-specific COA verification.

Molecular Formula C34H32BrN6NaO3
Molecular Weight 675.5 g/mol
CAS No. 1370023-80-5
Cat. No. B1466013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeleobuvir Sodium
CAS1370023-80-5
Molecular FormulaC34H32BrN6NaO3
Molecular Weight675.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]
InChIInChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+;
InChIKeyYJADTGFGJMFOLM-KJEVSKRMSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deleobuvir Sodium (BI 207127) Procurement Guide: A Non-Nucleoside NS5B Polymerase Inhibitor for HCV Research


Deleobuvir Sodium (BI 207127 sodium) is an investigational small-molecule non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It binds reversibly and non-covalently to the thumb pocket 1 of the NS5B enzyme, a site distinct from the active catalytic center, thereby allosterically inhibiting viral RNA replication [2]. Its antiviral activity is primarily directed against HCV Genotype 1 (GT1), with sub-nanomolar potency demonstrated in enzymatic assays and cell-based replicon models [3]. While its clinical development was discontinued following Phase 3 trials, it remains a widely used chemical probe for studying NS5B polymerase allostery, resistance mechanisms, and structure-activity relationships (SAR) within the NNI class [4].

Why Non-Nucleoside HCV NS5B Inhibitors Like Deleobuvir Sodium Cannot Be Substituted Interchangeably


Non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase are not functionally interchangeable. They bind to distinct allosteric pockets on the enzyme (Thumb I, Thumb II, Palm I, Palm II), each imposing a unique resistance profile and a narrow spectrum of genotypic coverage [1]. Deleobuvir Sodium specifically occupies the Thumb I pocket, which confers exquisite potency against GT1b replicons but renders it highly vulnerable to single amino acid substitutions, such as P495L, which can reduce susceptibility by over 100-fold [2]. In stark contrast, other NNIs like Dasabuvir (Palm site binder) or Beclabuvir (Thumb I site binder) exhibit different resistance-associated variant (RAV) patterns and potency across genotypes . Therefore, substituting Deleobuvir Sodium with another NNI in a research study without prior validation of the binding site and resistance profile will invalidate comparative experimental outcomes and may lead to erroneous conclusions about target engagement and antiviral efficacy [3].

Deleobuvir Sodium Quantitative Differentiation: Head-to-Head Evidence for Informed Procurement


Potency and Genotype Selectivity: GT1a vs. GT1b EC50 Comparison

Deleobuvir Sodium exhibits a marked difference in antiviral potency between HCV Genotype 1a and 1b in cell-based replicon assays [1]. This genotype-dependent activity is a critical differentiator from other NS5B NNIs, which often show more balanced or different selectivity profiles [2]. The lower EC50 against GT1b correlates with higher SVR rates observed in GT1b-infected patients in clinical trials [3].

Antiviral Potency HCV Genotype 1 Replicon Assay

Clinical Efficacy: SVR12 Rates in GT1b vs. GT1a Patients

In the Phase 2b SOUND-C3 trial, the combination of faldaprevir, deleobuvir, and ribavirin produced a starkly different sustained virologic response at Week 12 (SVR12) between HCV genotype 1b and 1a patients [1]. This clinical outcome directly mirrors the in vitro potency differential and underscores the compound's utility as a highly selective tool for GT1b research but not for GT1a [2]. In contrast, other NNIs like Dasabuvir are only approved for GT1a in combination with other DAAs [3].

Clinical Efficacy SVR12 Phase 2b Trial

Resistance Profile: P495L Substitution Fold-Change in Susceptibility

The primary resistance-associated substitution (RAS) for Deleobuvir Sodium is P495L in the NS5B polymerase [1]. This single amino acid change, located in the thumb pocket 1 binding site, confers a dramatic reduction in susceptibility, a characteristic that defines the compound's vulnerability to pre-existing or emergent resistance [2]. This is in contrast to nucleoside inhibitors like Sofosbuvir, where the primary RAS (S282T) results in a much lower fold-change in resistance (2- to 10-fold) [3].

Antiviral Resistance NS5B Mutation P495L

Pharmacokinetic Profile: In Vivo Half-Life and Clearance in Humans

Following a single oral dose of 800 mg [14C]-Deleobuvir Sodium in healthy volunteers, the compound exhibited a moderate to high clearance with a plasma half-life of approximately 3 hours [1]. This PK profile is a direct consequence of its extensive metabolism, primarily via non-CYP450-mediated pathways, leading to rapid fecal elimination [2]. This is in contrast to some other NNIs like Dasabuvir, which has a longer half-life (~6-8 hours) and is primarily metabolized by CYP2C8 [3].

Pharmacokinetics Half-Life Clearance

Chemical Form: Sodium Salt vs. Free Acid for Improved Aqueous Solubility

Deleobuvir is supplied as the sodium salt (CAS 1370023-80-5) rather than the free acid (CAS 863884-77-9) [1]. The sodium salt form is specifically chosen to enhance aqueous solubility and dissolution rate, which is critical for achieving adequate oral bioavailability of this otherwise highly lipophilic molecule (cLogP = 6.85) [2]. This formulation strategy is directly supported by the clinical formulation used in human ADME studies, where the sodium salt powder was dissolved in a vehicle containing sodium lauryl sulfate and PEG 400 [3].

Formulation Solubility Sodium Salt

Deleobuvir Sodium: Targeted Research Applications Based on Quantitative Evidence


Mechanistic Studies of HCV GT1b NS5B Polymerase Allostery

Deleobuvir Sodium is optimally deployed as a chemical probe to dissect the allosteric regulation of HCV GT1b NS5B polymerase. Its well-defined binding to the thumb pocket 1 (distinct from the active site) and its sub-nanomolar enzymatic IC50 (50 nM) make it a precise tool for studying conformational changes during RNA synthesis initiation and elongation [1]. Researchers investigating the structural dynamics of the polymerase or screening for novel thumb pocket 1 ligands should select Deleobuvir Sodium as a benchmark control due to its thoroughly characterized binding kinetics and the availability of co-crystal structures [2].

Resistance Surveillance and RAV Profiling in GT1b Replicon Systems

For virology labs conducting resistance surveillance or characterizing resistance-associated variants (RAVs) in HCV GT1b, Deleobuvir Sodium provides a high-sensitivity selection pressure. The well-documented P495L mutation, which confers a 120- to 310-fold reduction in susceptibility, serves as a definitive marker for thumb pocket 1 inhibitor resistance [1]. This compound is therefore ideal for in vitro evolution experiments designed to map the genetic barrier to resistance of thumb pocket 1 inhibitors and to screen for cross-resistance with other NNIs that bind to the same or overlapping pockets [2].

Preclinical Pharmacokinetic and Formulation Studies

The sodium salt form of Deleobuvir (CAS 1370023-80-5) is the only validated chemical form for achieving the oral bioavailability required for in vivo studies [1]. Preclinical researchers performing ADME, PK/PD, or efficacy studies in animal models (e.g., humanized liver chimeric mice) must utilize the sodium salt to ensure adequate systemic exposure. The documented human PK parameters (t1/2 ~3 h) and the clinical formulation vehicle (SLS/Tromethamine/PEG400/water) provide a reproducible starting point for developing oral dosing solutions [2].

In Vitro GT1b Antiviral Efficacy Assays

In cell-based replicon assays, Deleobuvir Sodium is the benchmark compound for achieving maximal inhibition of GT1b subgenomic replication with an EC50 of 11 nM [1]. This makes it an ideal positive control for high-throughput screening (HTS) campaigns aimed at identifying novel HCV inhibitors, particularly those targeting non-active site allosteric pockets. Its well-defined potency against GT1b, but limited activity against GT1a (EC50 23 nM), allows researchers to use it as a genotyping tool to confirm the identity of viral isolates in cell culture models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deleobuvir Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.